5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester
Overview
Description
5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where the boron group is transferred to a metal catalyst .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can participate in carbon–carbon bond-forming reactions . This can lead to the synthesis of a wide range of organic compounds .
Result of Action
The compound’s use in sm cross-coupling reactions can result in the formation of new carbon–carbon bonds, enabling the synthesis of a variety of organic compounds .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester typically involves the borylation of 5-Chloro-2-isopropoxypyridine. This can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding pyridine derivative.
Scientific Research Applications
5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-isopropoxypyridine-3-boronic acid
- 5-Chloro-6-isopropoxypyridine-3-boronic acid
- 2-Chloro-4-methoxypyridine-3-boronic acid
Uniqueness
5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Unlike some other boronic acids, it is less prone to protodeboronation, making it a more reliable reagent in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAREMMWZVSHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129829 | |
Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-57-5 | |
Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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